N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxy-4-methylphenyl)thiophene-2-carboxamide
Overview
Description
N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxy-4-methylphenyl)thiophene-2-carboxamide is an aromatic amide compound. It is known for its complex structure, which includes a benzo[de]isoquinoline-1,3-dione core, a thiophene ring, and various functional groups that contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxy-4-methylphenyl)thiophene-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine or hydrazine to introduce amino groups. These intermediates can then be further functionalized to form imines, amines, thioureas, and hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxy-4-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxy-4-methylphenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It may be used in the development of new materials, sensors, and other industrial applications.
Mechanism of Action
The mechanism of action for N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxy-4-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share the core structure and exhibit similar chemical properties.
Thiophene derivatives: Compounds with thiophene rings often have comparable reactivity and applications.
Aromatic amides: Other aromatic amides may have similar functional groups and reactivity patterns.
Uniqueness
N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxy-4-methylphenyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(2-methoxy-4-methylphenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4S/c1-18-12-13-22(23(17-18)34-2)29(28(33)24-11-5-16-35-24)14-6-15-30-26(31)20-9-3-7-19-8-4-10-21(25(19)20)27(30)32/h3-5,7-13,16-17H,6,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTGZEDOABHZNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CS5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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